2-Pentylpyridine

Maillard Reaction Lipid Oxidation Food Chemistry

2-Pentylpyridine (CAS 2294-76-0, FEMA is a synthetic C5-alkyl-substituted pyridine derivative primarily utilized as a flavoring agent and a Maillard reaction-derived aroma component. It is characterized as a colorless to pale yellow liquid with a distinct fatty, tallowy, green pepper, and mushroom-like odor profile.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 2294-76-0
Cat. No. B1580524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylpyridine
CAS2294-76-0
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=CC=N1
InChIInChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3
InChIKeyHSDXVAOHEOSTFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylpyridine (CAS 2294-76-0): A Specialized Alkylpyridine Flavoring Agent with Defined Food-Grade Specifications


2-Pentylpyridine (CAS 2294-76-0, FEMA 3383) is a synthetic C5-alkyl-substituted pyridine derivative primarily utilized as a flavoring agent and a Maillard reaction-derived aroma component [1]. It is characterized as a colorless to pale yellow liquid with a distinct fatty, tallowy, green pepper, and mushroom-like odor profile . As a pyridine derivative (C10H15N, MW 149.23), it serves as a critical volatile marker in roasted and fried food matrices, while its regulatory status as a GRAS substance (FEMA GRAS, JECFA No. 1313) defines its permissible use levels in food applications [2].

Why Generic Substitution Fails: 2-Pentylpyridine's Specific Odor Profile and Regulatory Standing Demand Precision Sourcing


While the broader alkylpyridine class contains several analogs with similar molecular weights (e.g., 2-butylpyridine, 3-pentylpyridine), their substitution directly alters the sensory and physicochemical outcomes of formulated products [1]. The distinct odor threshold of 2-pentylpyridine (0.6 ppb in water) and its specific fatty-green character cannot be replicated by the greener note of 2-butylpyridine or the differing odor of 3-pentylpyridine, which often results from non-selective synthetic pathways [2]. Additionally, the compound's international regulatory clearance via FEMA 3383 and JECFA 1313, including established usage limits (0.1–0.5 mg/kg in various food categories), means that substituting with non-approved structural isomers could render a final product non-compliant with food safety regulations [3].

Quantitative Evidence for Prioritizing 2-Pentylpyridine: Comparative Data Versus Regioisomers, Heteroatom Analogs, and Regulatory Baselines


Superior Formation Yield Over Regioisomer 3-Pentylpyridine Under Food-Relevant Oil Conditions

In thermal model systems simulating frying oil, 2-pentylpyridine demonstrates a marked synthetic advantage over its 3-pentylpyridine isomer. Under oil conditions (180 °C) with glutamine and 2,4-decadienal, the yield of 2-pentylpyridine was >10 times greater than that observed under aqueous conditions [1]. Crucially, only a small amount of 3-pentylpyridine was formed under these same oil conditions that robustly produced 2-pentylpyridine [1]. This confirms that for applications seeking to replicate the authentic profile of roasted/fried foods, 2-pentylpyridine is the kinetically and thermodynamically favored species.

Maillard Reaction Lipid Oxidation Food Chemistry Flavor Formation

Verified GHS Safety Profile for Procurement Risk Assessment: Distinction from Heteroatom Analog 2-Hexylthiophene

For industrial hygiene and regulatory compliance, 2-pentylpyridine presents a distinct safety profile compared to its sulfur-containing analog 2-hexylthiophene. According to ACS GHS classifications, 2-pentylpyridine is categorized as a Category 4 flammable liquid and a Category 2 skin/eye irritant [1]. In contrast, 2-hexylthiophene carries an additional Category 4 acute oral toxicity hazard (H302: Harmful if swallowed) and a long-term aquatic hazard classification (H413) [2]. The absence of these specific oral toxicity and aquatic hazard warnings for 2-pentylpyridine provides a clear basis for differential risk assessment during safety data sheet (SDS) review and procurement.

Chemical Safety GHS Classification Risk Assessment Procurement

Documented Odor Threshold of 0.6 ppb in Water Establishes Potency for Trace-Level Flavoring Applications

The odor threshold of 2-pentylpyridine has been experimentally determined to be 0.6 parts per billion (ppb) in water (0.5–0.7 ppb range) [1]. This quantifies its potency as a key aroma compound in roasted lamb fat, where it serves as the major component of the basic volatile fraction [1]. An alternative determination reports a threshold of 0.12 μg/kg (0.12 ppb) in water for its contribution to the greasy, suety odor of roasting lamb fat [2]. These sub-ppb threshold values confirm its utility as a high-impact flavoring agent effective at extremely low inclusion levels.

Sensory Science Odor Threshold Flavor Chemistry Aroma Analysis

Regulatory Clearance via JECFA and FEMA GRAS Status with Defined Food Category Usage Limits

2-Pentylpyridine holds formal international regulatory approval as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound (JECFA No. 1313) and concluded there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. Additionally, it is listed as FEMA GRAS No. 3383 with established use levels in specific food categories: 0.1 mg/kg for cold drinks and baked goods; 0.4 mg/kg for seasonings and pickles; and 0.5 mg/kg for candies, meat products, and meat soups . This multi-jurisdictional clearance is not universally granted to all alkylpyridine structural analogs and provides a clear compliance pathway for food-grade applications.

Food Additive Regulatory Compliance GRAS JECFA

Validated Application Scenarios for 2-Pentylpyridine Procurement in Food, Flavor, and Analytical Research


Authentic Meat and Savory Flavor Formulation

2-Pentylpyridine is the major basic volatile component identified in roasted lamb fat and is widely documented as a key contributor to the aroma of grilled/fried chicken, pork, and beef [1][2]. Its procurement at high purity (≥97%) enables flavorists to accurately replicate the fatty, tallowy, and roasted notes characteristic of cooked meats. The defined FEMA usage limits (e.g., 0.5 mg/kg in meat products) provide a clear framework for dosage in commercial savory flavor blends .

Maillard Reaction Research and Lipid Oxidation Model Systems

As a well-characterized lipid-Maillard reaction product formed from 2,4-decadienal and amino acids (asparagine/glutamine), 2-pentylpyridine serves as a critical analytical standard for monitoring thermal processing effects in foods [1]. Its formation is highly favored in oil-based systems (>10× yield vs. aqueous conditions), making it an ideal marker compound for studying frying oil chemistry and the development of desirable or undesirable flavors in heated fats [2].

GC-MS and Sensory Analysis Reference Standard

With a well-documented retention index on multiple stationary phases (e.g., DB-5, SPB-1, DB-Wax) and a defined odor threshold of 0.6 ppb in water, 2-pentylpyridine is an essential reference compound for gas chromatography-mass spectrometry (GC-MS) method development and sensory panel calibration [1][2]. Its characteristic fatty-green-pepper odor profile allows for reliable peak identification and odor activity value (OAV) calculation in complex food volatile extracts.

Regulatory-Compliant Food Ingredient Procurement

For manufacturers requiring a flavoring substance with documented international safety clearance, 2-pentylpyridine (JECFA 1313, FEMA 3383) offers a compliant solution [1]. Its inclusion in the FDA's Substances Added to Food inventory and the JECFA 'No safety concern' evaluation provides the necessary documentation for product registration and label declaration in the US and international markets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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